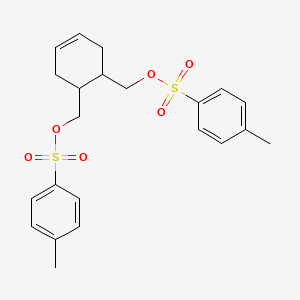

(6-((((4-Methylphenyl)sulfonyl)oxy)methyl)-3-cyclohexen-1-yl)methyl 4-methylbenzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound (6-((((4-Methylphenyl)sulfonyl)oxy)methyl)-3-cyclohexen-1-yl)methyl 4-methylbenzenesulfonate is a bis-sulfonate ester featuring a cyclohexenyl core substituted with two 4-methylbenzenesulfonate (tosyl) groups. Its structure comprises a 3-cyclohexen-1-yl ring with a methyl group attached to the 6-position, which is further functionalized by a tosyloxy-methyl group. The second tosyl group is bonded to the methyl group at the 1-position of the cyclohexene ring.

Biological Activity

The compound (6-((((4-Methylphenyl)sulfonyl)oxy)methyl)-3-cyclohexen-1-yl)methyl 4-methylbenzenesulfonate , with the CAS number 20518-14-3 , is a sulfonate derivative that has garnered interest for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant case studies and research findings.

- Molecular Formula : C22H26O6S2

- Molecular Weight : 450.6 g/mol

- IUPAC Name : [6-[(4-methylphenyl)sulfonyloxymethyl]cyclohex-3-en-1-yl]methyl 4-methylbenzenesulfonate

- InChI Key : IJTLQNHNJKDWSK-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of Cyclohexene Derivative : Reaction of cyclohexene with a sulfonyl chloride (e.g., 4-methylbenzenesulfonyl chloride) in the presence of a base like pyridine.

- Sulfonation : Introducing the sulfonate group through reagents like sulfur trioxide or chlorosulfonic acid.

- Final Coupling : Coupling the sulfonated intermediate with 4-methylbenzenesulfonate under controlled conditions to yield the final product.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The sulfonate group can form strong interactions with amino acid residues in enzyme active sites, leading to inhibition or modulation of enzyme activity.

- Membrane Interaction : The compound may alter cellular membrane permeability and function, impacting various cellular processes .

Biological Activity

Research has indicated that compounds structurally related to this compound exhibit various biological activities:

Antimicrobial Activity

Several studies have demonstrated that sulfonate derivatives possess significant antimicrobial properties:

- Antibacterial Effects : Compounds derived from similar structures have shown effectiveness against a range of bacterial strains, suggesting potential therapeutic applications in treating infections .

Anti-inflammatory and Analgesic Properties

Research has also highlighted anti-inflammatory and analgesic effects associated with sulfonates:

- Case Study : A study on Schiff base complexes derived from 4-methylbenzenesulfonyl chloride reported notable anti-inflammatory activity, indicating that similar mechanisms may be at play in our compound .

Data Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (6-((((4-Methylphenyl)sulfonyl)oxy)methyl)-3-cyclohexen-1-yl)methyl 4-methylbenzenesulfonate, and how can reaction efficiency be optimized?

- Methodology :

- Stepwise sulfonation : Use dual sulfonyl chloride reagents (e.g., 4-methylbenzenesulfonyl chloride) under controlled basic conditions (e.g., pyridine or triethylamine) to avoid over-sulfonation.

- Protecting groups : Protect reactive hydroxyl or cyclohexenyl moieties with tert-butyldimethylsilyl (TBDMS) groups to direct regioselectivity .

- Monitoring : Track reaction progress via TLC (silica gel, hexane/ethyl acetate) or HPLC (C18 column, acetonitrile/water gradient) to optimize reaction time and yield .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodology :

- NMR : Use 1H- and 13C-NMR (in CDCl3 or DMSO-d6) to confirm sulfonate ester linkages and cyclohexenyl geometry. DEPT-135 can clarify methylene/methyl groups .

- X-ray crystallography : Resolve stereochemical ambiguities (e.g., cyclohexenyl double bond geometry) via single-crystal analysis, as demonstrated for analogous sulfonates .

- IR spectroscopy : Identify sulfonyl (S=O, ~1350 cm−1) and ester (C-O, ~1250 cm−1) functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data related to the compound’s stability under varying conditions?

- Methodology :

- Controlled degradation studies : Incubate the compound in aqueous buffers (pH 2–12) at 25–60°C and analyze degradation products via LC-MS. Compare results to computational predictions (e.g., semi-empirical methods in Gaussian) .

- Sample stabilization : Implement continuous cooling (4°C) during long-term experiments to mitigate thermal degradation of sulfonate esters, as observed in wastewater stability studies .

Q. What computational approaches are suitable for predicting the compound’s reactivity in nucleophilic substitution or solvolysis reactions?

- Methodology :

- DFT calculations : Use B3LYP/6-31G(d) basis sets to model transition states for sulfonate ester hydrolysis. Compare activation energies with experimental kinetic data .

- Solvent effects : Apply COSMO-RS models to predict solvolysis rates in polar aprotic (e.g., DMF) vs. protic (e.g., methanol) solvents .

Q. How does the stereochemistry of the cyclohexenyl moiety influence the compound’s reactivity, and how can this be experimentally determined?

- Methodology :

- Stereochemical analysis : Synthesize diastereomers via chiral auxiliaries (e.g., Evans oxazolidinones) and compare reaction rates in SN2 pathways.

- X-ray crystallography : Resolve spatial arrangements of substituents, as done for structurally related piperidinyl sulfonates .

- Dynamic NMR : Monitor ring-flipping dynamics in cyclohexenyl systems to assess steric hindrance effects .

Q. Data Analysis and Experimental Design

Q. How should researchers design experiments to investigate the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Docking studies : Use AutoDock Vina to model binding poses with target proteins (e.g., cyclooxygenase-2). Validate predictions via SPR (surface plasmon resonance) to measure binding affinities .

- Enzyme inhibition assays : Test dose-dependent inhibition of serine hydrolases (e.g., acetylcholinesterase) using spectrophotometric methods (e.g., Ellman’s reagent for thiol detection) .

Q. What strategies can mitigate batch-to-batch variability in synthetic yields?

- Methodology :

- DoE (Design of Experiments) : Apply factorial designs to optimize variables (e.g., temperature, reagent stoichiometry). Analyze via ANOVA to identify critical factors .

- In-line analytics : Use ReactIR to monitor intermediate formation in real time, ensuring consistent reaction progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Agrochemicals

Sulfonate esters and sulfonamides are prevalent in agrochemicals. For example, metsulfuron-methyl (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) is a sulfonylurea herbicide with a triazine core and a sulfonylurea bridge . Key differences include:

- Core Structure : The target compound’s cyclohexenyl core contrasts with metsulfuron-methyl’s triazine ring, affecting stability and reactivity.

- Functional Groups : While both feature sulfonate/sulfonyl groups, metsulfuron-methyl includes a urea linkage critical for herbicidal activity, whereas the target compound lacks such pharmacophores.

Sulfonamide-Based Pharmaceuticals

Sulfonamides, such as 4-(5-methyl-3-phenyl-4-isoxazolyl)benzenesulfonamide, share sulfonyl groups but differ in bioactivity.

Reactivity and Stability

- Hydrolytic Stability : Sulfonate esters (e.g., the target compound) hydrolyze faster than sulfonamides under acidic or basic conditions, limiting their use in vivo without prodrug modifications.

- Alkylation Potential: The dual sulfonate groups in the target compound may enhance cross-linking efficiency compared to mono-sulfonates, as seen in polymer chemistry .

Pharmacological Potential

For instance, ferroptosis-inducing compounds (FINs) in cancer research often include electrophilic motifs, a trait shared with sulfonate esters .

Limitations and Challenges

- Toxicity: Sulfonate esters’ alkylating properties may pose genotoxic risks, necessitating structural optimization for therapeutic use.

- Solubility : The hydrophobic cyclohexenyl and tosyl groups could limit aqueous solubility, requiring formulation adjustments .

Properties

CAS No. |

7500-58-5 |

|---|---|

Molecular Formula |

C22H26O6S2 |

Molecular Weight |

450.6 g/mol |

IUPAC Name |

[6-[(4-methylphenyl)sulfonyloxymethyl]cyclohex-3-en-1-yl]methyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C22H26O6S2/c1-17-7-11-21(12-8-17)29(23,24)27-15-19-5-3-4-6-20(19)16-28-30(25,26)22-13-9-18(2)10-14-22/h3-4,7-14,19-20H,5-6,15-16H2,1-2H3 |

InChI Key |

IJTLQNHNJKDWSK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CC=CCC2COS(=O)(=O)C3=CC=C(C=C3)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.